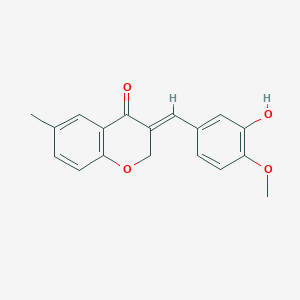
IMS2186
Vue d'ensemble
Description
IMS2186 is a novel synthetic compound developed primarily as an anti-choroidal neovascularization (anti-CNV) drug. It exhibits anti-proliferative and anti-angiogenic properties, making it a promising candidate for treating conditions like age-related macular degeneration (AMD) and certain types of cancer .
Applications De Recherche Scientifique
IMS2186 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in studying anti-angiogenic and anti-proliferative properties.
Biology: Investigated for its effects on cell cycle arrest and inhibition of cell migration.
Medicine: Potential therapeutic agent for treating AMD and certain cancers due to its anti-CNV properties.
Industry: Could be used in the development of new drugs targeting angiogenesis and cell proliferation .
Mécanisme D'action
Target of Action
IMS2186 primarily targets cells involved in angiogenesis and proliferation, such as tumor cells, non-transformed fibroblasts, and retinal pigment epithelial cells . It also targets pro-inflammatory cytokines and macrophages .
Mode of Action
this compound exerts its effects by arresting the cell cycle at the G2/M phase, thereby inhibiting cell proliferation . It also inhibits the production of pro-inflammatory cytokines, contributing to its anti-angiogenic and anti-inflammatory effects .
Biochemical Pathways
The compound affects the cell cycle pathway, specifically the transition from the G2 phase to the M phase . It also impacts the inflammatory response by inhibiting the production of pro-inflammatory cytokines .
Pharmacokinetics
It is known that this compound can be formulated as a suspension for long-lasting release .
Result of Action
this compound has been shown to inhibit cell growth in vitro in tumor cells, non-transformed fibroblasts, and retinal pigment epithelial cells . It also inhibits angiogenesis and cell migration, which play roles in many biological processes such as inflammation, angiogenesis, and scar formation .
Analyse Biochimique
Biochemical Properties
IMS2186 plays a crucial role in biochemical reactions, particularly in inhibiting angiogenesis and cell proliferation. It interacts with various enzymes, proteins, and biomolecules. For instance, this compound inhibits the production of pro-inflammatory cytokines such as PGE2 and TNF-α . It also inhibits endothelial tube formation and macrophage migration . These interactions highlight the compound’s potential in modulating inflammatory responses and angiogenesis.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It inhibits the proliferation of human fibroblasts and cancer cells, with IC50 values ranging from 0.3 to 3.0 μM . The compound also reduces endothelial tube formation and macrophage migration . Additionally, this compound decreases the production of pro-inflammatory cytokines, thereby influencing cell signaling pathways and gene expression . These cellular effects underscore the compound’s potential in treating diseases characterized by excessive cell proliferation and inflammation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting their activity. For example, this compound inhibits the production of pro-inflammatory cytokines by binding to and inhibiting the enzymes responsible for their synthesis . The compound also arrests the cell cycle in the G2/M phase, thereby preventing cell proliferation . These molecular interactions highlight the compound’s potential as an anti-proliferative and anti-inflammatory agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound can be formulated as a suspension for long-lasting release, ensuring sustained therapeutic effects . Studies have shown that this compound remains stable and effective over extended periods, with no significant degradation . Long-term studies in vitro and in vivo have demonstrated the compound’s ability to maintain its anti-proliferative and anti-angiogenic effects over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits angiogenesis and cell proliferation without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including ocular toxicity when administered intraocularly . These findings underscore the importance of optimizing the dosage to achieve therapeutic effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound inhibits the production of pro-inflammatory cytokines by interfering with the enzymes responsible for their synthesis . Additionally, this compound affects metabolic flux and metabolite levels, further influencing cellular metabolism . These interactions highlight the compound’s potential in modulating metabolic pathways associated with inflammation and angiogenesis.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. The compound’s solubility in DMSO and ethanol facilitates its distribution within the cellular environment . This compound accumulates in specific tissues, particularly in the eyes, where it exerts its therapeutic effects . These properties ensure the compound’s effective delivery to target tissues.
Subcellular Localization
This compound localizes to specific subcellular compartments, influencing its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific organelles, such as the nucleus and mitochondria . This subcellular localization is crucial for its ability to modulate cellular processes and exert its therapeutic effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
IMS2186, chemically known as 3-[1-(3-Hydroxy-4-methoxyphenyl)-meth-(E)-ylidene]-6-methyl-chroman-4-one, is synthesized through a series of organic reactions. The synthesis involves the condensation of 3-hydroxy-4-methoxybenzaldehyde with 6-methyl-4H-chromen-4-one under basic conditions. The reaction typically requires a solvent like ethanol and a base such as sodium hydroxide to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound’s synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of automated reactors, controlled temperature environments, and purification techniques like recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
IMS2186 undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone.
Reduction: The carbonyl group in the chromanone ring can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles like amines or thiols
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Comparaison Avec Des Composés Similaires
Similar Compounds
Bevacizumab: A monoclonal antibody that inhibits vascular endothelial growth factor (VEGF).
Ranibizumab: Another monoclonal antibody targeting VEGF, used in treating AMD.
Aflibercept: A fusion protein that acts as a decoy receptor for VEGF
Uniqueness of IMS2186
This compound is unique due to its small molecule structure, which allows for easier synthesis and potentially lower production costs compared to monoclonal antibodies. Additionally, its dual action on cell cycle arrest and cytokine inhibition provides a broader therapeutic potential .
Propriétés
IUPAC Name |
3-[(3-hydroxy-4-methoxyphenyl)methylidene]-6-methylchromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-11-3-5-16-14(7-11)18(20)13(10-22-16)8-12-4-6-17(21-2)15(19)9-12/h3-9,19H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCADTHMZLYKAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(=CC3=CC(=C(C=C3)OC)O)C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401018109 | |
| Record name | 3-[(3-Hydroxy-4-methoxyphenyl)methylidene]-6-methylchromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401018109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1031206-36-6 | |
| Record name | 3-[(3-Hydroxy-4-methoxyphenyl)methylidene]-6-methylchromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401018109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


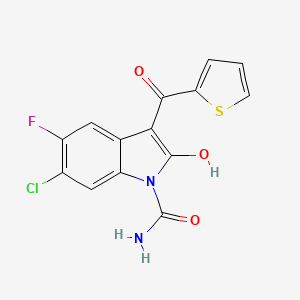
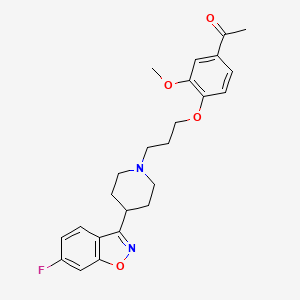
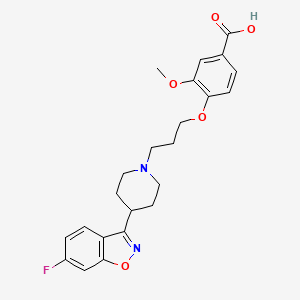
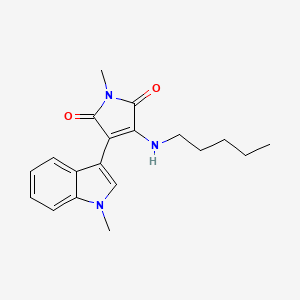
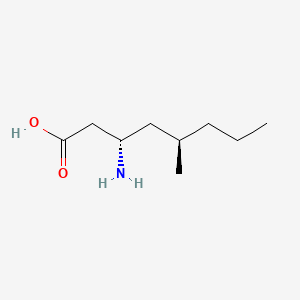

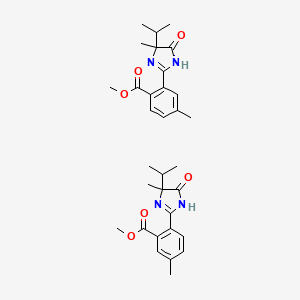
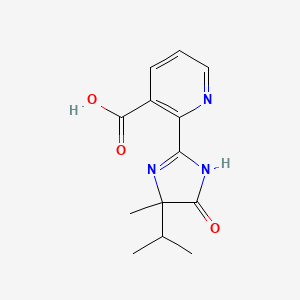
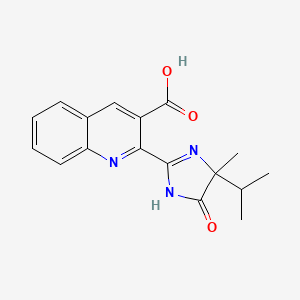
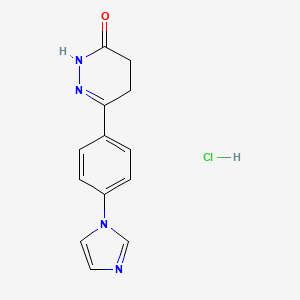
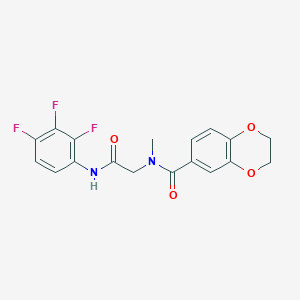
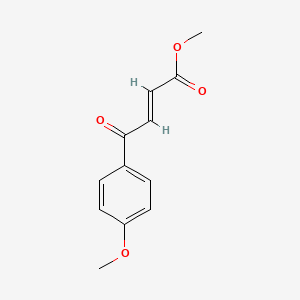
![N-[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]-2-(1-methylpiperidin-1-ium-1-yl)acetamide;iodide](/img/structure/B1671745.png)
![(3S,5S,8S,9S,10R,13R,14R,17R)-17-[(1R)-1-(6-methoxy-2,4-dihydro-1,3-benzoxazin-3-yl)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1671746.png)
